3-(2-Bromo-4-fluorophenyl)propanoic acid CAS number and structure
3-(2-Bromo-4-fluorophenyl)propanoic acid CAS number and structure
An In-depth Technical Guide to 3-(2-Bromo-4-fluorophenyl)propanoic Acid
This technical guide provides comprehensive information on 3-(2-Bromo-4-fluorophenyl)propanoic acid, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data on its properties, structure, and a representative synthesis workflow.
Compound Identification and Properties
3-(2-Bromo-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical Structure:
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IUPAC Name: 3-(2-bromo-4-fluorophenyl)propanoic acid
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CAS Number: 174603-55-5[1]
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Molecular Formula: C₉H₈BrFO₂[2]
The structure consists of a propane-1-carboxylic acid chain attached to the first position of a benzene ring, which is substituted with a bromine atom at the second position and a fluorine atom at the fourth position.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 3-(2-Bromo-4-fluorophenyl)propanoic acid.
| Property | Value | Source |
| Molecular Weight | 247.06 g/mol | [1] |
| Purity | ≥97% | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry | |
| MDL Number | MFCD06656907 | |
| InChI Code | 1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| InChI Key | VHFQIJJCQTZKFK-UHFFFAOYSA-N | |
| SMILES | O=C(O)CCC1=CC=C(F)C=C1Br | [2] |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the industrial synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid is not publicly detailed, a general and representative synthesis method for similar compounds, such as 3-(2-bromophenyl)propionic acid, involves a one-pot reaction followed by purification.[3] This approach is favored for its efficiency and suitability for large-scale production.
Representative Experimental Protocol (Adapted from a similar synthesis[3])
This protocol outlines a plausible "one-pot" synthesis route starting from 2-bromo-4-fluorobenzaldehyde.
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Reaction Setup: In a three-necked flask under mechanical stirring, triethylamine is added. The temperature is maintained between 15-40 °C. Formic acid is slowly added via a dropping funnel.
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Condensation: To the resulting clear solution, isopropylidene malonate and 2-bromo-4-fluorobenzaldehyde are added sequentially.
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Reaction: The mixture is heated to 90–100 °C and stirred for 2–4 hours. The reaction progress is monitored by sampling.
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Work-up and Acidification: After the reaction is complete, the mixture is cooled to 20–35 °C. Water and concentrated hydrochloric acid are added to acidify the solution, leading to the precipitation of the crude product.
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Purification (Recrystallization): The crude product is filtered and then dissolved in a solvent system, such as ethyl acetate and n-heptane. The solution is stirred, and the purified product is obtained through crystallization, filtration, and vacuum drying.[3]
Logical Workflow and Visualization
The synthesis of phenylpropanoic acids from their corresponding benzaldehydes can be visualized as a multi-step, one-pot process. The following diagram illustrates this logical workflow.
Caption: Logical workflow for the one-pot synthesis of 3-(2-Bromo-4-fluorophenyl)propanoic acid.
Applications in Research and Development
Propanoic acid derivatives are significant in medicinal chemistry and drug discovery. Compounds with similar structures are utilized as key intermediates in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[4] The presence of halogen atoms (bromine and fluorine) can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a person of interest for developing new therapeutic agents.[5] Research into related structures has shown potential for anticancer and antioxidant properties, highlighting the broad utility of this chemical scaffold.[6][7]
Safety Information
Based on available data for this compound, the following GHS hazard information is provided.
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Pictograms: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. m.molbase.com [m.molbase.com]
- 2. appchemical.com [appchemical.com]
- 3. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 7. researchgate.net [researchgate.net]
